molecular formula C18H12Cl2FN3O2S B2584184 2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007193-73-8

2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2584184
CAS No.: 1007193-73-8
M. Wt: 424.27
InChI Key: XXXQBMOVDYXTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thieno[3,4-c]pyrazole benzamide derivatives, characterized by a fused thiophene-pyrazole core substituted with a 4-fluorophenyl group and a 2,4-dichlorobenzamide moiety. The fluorine atom at the para position of the phenyl ring may enhance electronegativity and binding affinity, while the dichlorinated benzamide could influence steric interactions with target proteins .

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3O2S/c19-10-1-6-13(15(20)7-10)18(25)22-17-14-8-27(26)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQBMOVDYXTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,4-c]pyrazole intermediates with benzamide derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[3,4-c]pyrazole derivatives, while substitution reactions can produce a variety of functionalized benzamide compounds .

Scientific Research Applications

2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

(a) Thieno[3,4-c]Pyrazole Derivatives
  • N-[2-(4-Methoxyphenyl)-5-Oxo-2H,4H,6H-5λ⁴-Thieno[3,4-c]Pyrazol-3-Yl]Cyclohexanecarboxamide (): Key Differences: The benzamide is replaced with cyclohexanecarboxamide, and the 4-fluorophenyl group is substituted with 4-methoxyphenyl. Impact: Reduced aromaticity and increased hydrophobicity due to the cyclohexane ring may alter solubility and membrane permeability. The methoxy group could modulate electron density compared to fluorine .
  • N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]-4-Methoxybenzamide (): Key Differences: The 2,4-dichlorobenzamide is replaced with 4-methoxybenzamide.
(b) Thiadiazole Derivatives
  • 2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Amino)Ethyl)Benzamide (): Key Differences: Replaces the thieno[3,4-c]pyrazole core with a 1,3,4-thiadiazole ring. Impact: The thiadiazole ring facilitates three hydrogen bonds in the dihydrofolate reductase (DHFR) active site (ΔG = −9.0 kcal/mol), suggesting stronger binding than thieno-pyrazole derivatives. The trichloroethyl group may enhance steric stabilization .
(c) Simpler Benzamide Derivatives
  • 2,4-Dichloro-N-(Phenylcarbamothioyl)Benzamide (): Key Differences: Lacks the fused heterocyclic core, retaining only the dichlorobenzamide-thiourea scaffold. Impact: Absence of the rigid thieno-pyrazole or thiadiazole system likely reduces conformational stability and target specificity .

Molecular Docking and Computational Insights

  • Thiadiazole Derivative (): ΔG = −9.0 kcal/mol with DHFR, driven by three hydrogen bonds (Asp 21, Ser 59, Tyr 22). The trichloroethyl and phenylamino groups contribute to hydrophobic packing.
  • Thieno-Pyrazole Derivatives: No explicit docking data are provided, but the fluorine atom and dichlorobenzamide may mimic interactions seen in thiadiazole analogs. The fused thieno-pyrazole core could provide additional π-π stacking or van der Waals contacts.

Physicochemical and Computed Properties

Property Target Compound Thiadiazole Analog () 4-Methoxybenzamide ()
Molecular Weight (g/mol) ~385 (estimated) 504.3 385.4
H-Bond Donors 1 2 1
H-Bond Acceptors 6 7 6
LogP (XLogP3) ~1.9 (similar to ) Not reported 1.9
Topological Polar Surface Area (Ų) ~92.4 Not reported 92.4

Key Observations :

  • The thiadiazole analog has higher molecular weight and H-bond capacity, correlating with its stronger DHFR binding.
  • Fluorine and chlorine substituents increase electronegativity and may improve membrane permeability compared to methoxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.